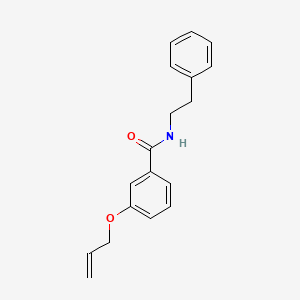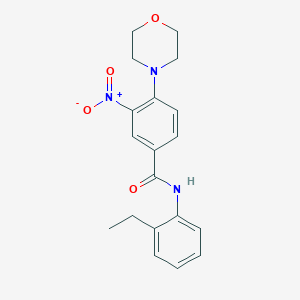
N-(2-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-(2-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as E-4031, is a chemical compound that belongs to the class of potassium channel blockers. This compound has been widely used in scientific research for its ability to selectively block the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells.
Mecanismo De Acción
N-(2-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This results in a prolongation of the action potential duration and an increase in the QT interval, which can lead to the development of torsades de pointes. This compound has no effect on other potassium currents or on other ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the prolongation of the action potential duration, the increase in the QT interval, the inhibition of IKr, and the induction of torsades de pointes. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments is its selectivity for IKr, which allows for the specific study of this ion channel. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective choice for research. However, one limitation of using this compound is its potential to induce torsades de pointes, which can be a safety concern in certain experiments. It is important to carefully monitor the QT interval and to use appropriate controls when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research of N-(2-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of interest is the development of new antiarrhythmic drugs that target IKr without inducing torsades de pointes. Another area of interest is the study of the effects of this compound on other ion channels and the potential for off-target effects. Additionally, this compound may have potential therapeutic applications beyond its use in scientific research, such as in the treatment of inflammatory and angiogenic diseases.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively used in scientific research to study the role of IKr in cardiac repolarization and arrhythmogenesis. It has been shown to prolong the action potential duration and increase the QT interval in cardiac cells, which can lead to the development of torsades de pointes, a life-threatening arrhythmia. This compound has also been used to study the effects of IKr blockade on drug-induced arrhythmias and to screen for potential antiarrhythmic drugs.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-14-5-3-4-6-16(14)20-19(23)15-7-8-17(18(13-15)22(24)25)21-9-11-26-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVYEMVCAXDPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398945.png)
![4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4398949.png)
![4-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398954.png)
![1-methyl-4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4398963.png)

![ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4398980.png)
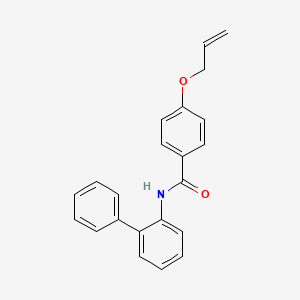
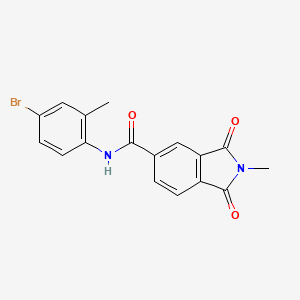
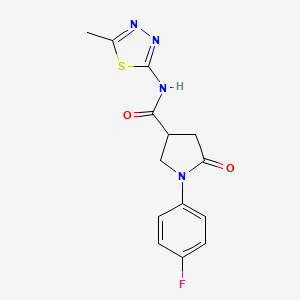

![ethyl {4-[(3-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B4399005.png)
